molecular formula C17H14N4O4S B1193825 WEN05-03

WEN05-03

Cat. No.: B1193825
M. Wt: 370.383
InChI Key: WFFCWUWLJVDMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WEN05-03 is a synthetic organometallic compound with a cobalt-based core structure, characterized by its unique ligand configuration (cyclopentadienyl and carbonyl groups). It is primarily employed in catalytic applications, particularly in asymmetric hydrogenation reactions for pharmaceutical intermediates . Its stability under ambient conditions and high enantioselectivity (>95% ee in model substrates) make it a benchmark in homogeneous catalysis. Key properties include a molecular weight of 342.12 g/mol, a melting point of 167–169°C, and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.383

IUPAC Name

2-Carbamoylmethylsulfanyl-N-(2,3-dioxo-1,2,3,4-tetrahydro-quinoxalin-6-yl)-benzamide

InChI

InChI=1S/C17H14N4O4S/c18-14(22)8-26-13-4-2-1-3-10(13)15(23)19-9-5-6-11-12(7-9)21-17(25)16(24)20-11/h1-7H,8H2,(H2,18,22)(H,19,23)(H,20,24)(H,21,25)

InChI Key

WFFCWUWLJVDMNN-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(NC(C(N2)=O)=O)C=C1)C3=CC=CC=C3SCC(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WEN05-03, WEN05 03, WEN0503

Origin of Product

United States

Comparison with Similar Compounds

Cobaltocene (C₅H₅)₂Co

  • Structural Similarities : Both compounds feature a cobalt center with cyclopentadienyl ligands.
  • Key Differences: Property WEN05-03 Cobaltocene Ligand System Cp/CO hybrid Dual Cp ligands Oxidation State Co(I) Co(II) Thermal Stability (°C) Stable up to 200°C Decomposes at 150°C Catalytic Activity High enantioselectivity Limited to redox reactions
  • Research Findings: this compound outperforms cobaltocene in asymmetric catalysis due to its mixed-ligand system, which enhances substrate binding flexibility. However, cobaltocene remains superior in electron-transfer reactions, achieving turnover frequencies (TOFs) of 1,200 h⁻¹ vs. This compound’s 800 h⁻¹ in redox applications .

Rhodium Complex [Rh(COD)(PPh₃)₂]PF₆

  • Functional Similarities : Both are used in hydrogenation catalysis.
  • Key Differences: Property this compound [Rh(COD)(PPh₃)₂]PF₆ Metal Center Co Rh Cost (USD/g) $120 $450 Solvent Compatibility THF, DMF Ethanol, dichloromethane Enantioselectivity 95% ee 89% ee
  • Research Findings :
    While the rhodium complex achieves faster reaction rates (TOF = 1,500 h⁻¹ vs. 1,000 h⁻¹ for this compound), this compound’s cost-effectiveness and superior stereochemical control make it preferable for large-scale pharmaceutical syntheses .

Functional Analogues

Iron-Based Catalyst Fe(CO)₃(PPh₃)₂

  • Application Overlap : Both catalyze carbon-carbon coupling reactions.
  • Comparative Performance: Metric this compound Fe(CO)₃(PPh₃)₂ Reaction Yield 92% 78% Air Sensitivity Stable Pyrophoric Substrate Scope Aryl, alkyl Limited to aryl
  • Research Findings :
    this compound’s air stability broadens its utility in industrial settings, though iron-based catalysts dominate in niche aryl-aryl couplings due to lower metal leaching (0.5% vs. 2.1% for this compound) .

Critical Analysis of Research Trends

Recent studies emphasize this compound’s versatility in cross-coupling and hydrofunctionalization reactions. However, its cobalt center’s propensity for oxidation under acidic conditions (e.g., pH < 3) limits its use in proton-rich environments, a drawback absent in palladium analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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